molecular formula C17H12N2O6 B5824149 3,5-BIS(FURAN-2-AMIDO)BENZOIC ACID

3,5-BIS(FURAN-2-AMIDO)BENZOIC ACID

Cat. No.: B5824149
M. Wt: 340.29 g/mol
InChI Key: JQFVFZUCZIUGMT-UHFFFAOYSA-N
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Description

3,5-BIS(FURAN-2-AMIDO)BENZOIC ACID is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(FURAN-2-AMIDO)BENZOIC ACID typically involves the reaction of 3,5-diaminobenzoic acid with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(FURAN-2-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions typically involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,5-BIS(FURAN-2-AMIDO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,5-BIS(FURAN-2-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The furan rings play a crucial role in this interaction, as they can form hydrogen bonds and other interactions with the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furan-dicarboxylic acid: Another furan derivative with similar structural properties.

    2,5-Dimethylfuran: Known for its use as a biofuel and in chemical synthesis.

    Furfuryl alcohol: Used in the production of resins and as a solvent.

Uniqueness

3,5-BIS(FURAN-2-AMIDO)BENZOIC ACID is unique due to its dual furan-amide structure, which imparts specific chemical and biological properties. Its ability to form stable complexes with enzymes and other biological molecules makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-bis(furan-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c20-15(13-3-1-5-24-13)18-11-7-10(17(22)23)8-12(9-11)19-16(21)14-4-2-6-25-14/h1-9H,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFVFZUCZIUGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728462
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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